5-Chloro-2-methyl-3-pyridinecarboxylic acid

Descripción

Overview of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid

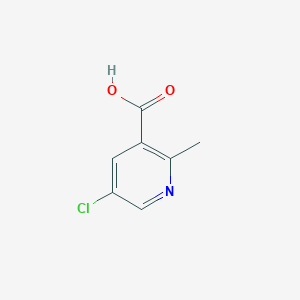

This compound, designated by Chemical Abstracts Service number 1092286-30-0, constitutes a substituted pyridinecarboxylic acid derivative characterized by specific halogen and alkyl substitution patterns. The compound exhibits the molecular formula C7H6ClNO2 with a corresponding molecular weight of 171.58 grams per mole. The structural framework comprises a pyridine ring bearing a carboxylic acid functional group at the 3-position, a methyl substituent at the 2-position, and a chlorine atom strategically positioned at the 5-position.

The compound demonstrates distinctive physicochemical properties that reflect its substitution pattern and electronic characteristics. Experimental data indicates a boiling point of 298 degrees Celsius and a density of 1.39 grams per cubic centimeter. The flash point has been determined at 134 degrees Celsius, while computational predictions suggest a logarithmic partition coefficient of approximately 1.74, indicating moderate lipophilicity. The predicted acid dissociation constant ranges from 1.53 to 3.04, consistent with the carboxylic acid functionality and the electron-withdrawing effects of the chlorine substituent.

Structural analysis reveals that the compound adopts a planar pyridine ring system with the carboxylic acid group positioned to enable hydrogen bonding interactions. The Strategic Molecular Analysis and Recognition Technology representation shows the connectivity as CC1=C(C=C(C=N1)Cl)C(=O)O, clearly delineating the substitution pattern. The International Union of Pure and Applied Chemistry nomenclature designation confirms the systematic naming as 5-chloro-2-methylpyridine-3-carboxylic acid.

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of pyridinecarboxylic acid chemistry, which has been fundamental to pharmaceutical and agricultural chemical research for several decades. Pyridinecarboxylic acids, commonly known as picolinic, nicotinic, and isonicotinic acids depending on the carboxyl group position, have served as essential building blocks in medicinal chemistry since the early twentieth century. The systematic exploration of halogenated and alkylated derivatives of these core structures gained momentum as researchers recognized their enhanced reactivity and biological activity profiles.

The specific synthetic methodology for this compound has been documented in patent literature and academic publications, with notable contributions from pharmaceutical companies developing novel therapeutic agents. One significant synthetic route involves the hydrolysis of 5-chloro-3-methylpicolinonitrile under basic conditions, as detailed in patent applications describing pharmaceutical intermediate preparation. This method employs sodium hydroxide in ethanol at elevated temperatures, yielding the target carboxylic acid with reported efficiency of 89 percent.

The compound has gained particular prominence in agrochemical research, where halogenated pyridinecarboxylic acids serve as key intermediates for biologically active molecules. Patent documentation indicates its utility in preparing compounds with herbicidal, fungicidal, and insecticidal properties. The strategic positioning of the chlorine atom and methyl group provides optimal electronic and steric properties for subsequent chemical transformations, making it a valuable synthetic intermediate in the development of crop protection agents.

Scope and Objectives of Research

Contemporary research involving this compound encompasses multiple scientific disciplines, with primary focus areas including pharmaceutical intermediate synthesis, agrochemical development, and fundamental organic chemistry investigations. The compound serves as a versatile building block for constructing more complex molecular architectures through various chemical transformations, particularly nucleophilic substitution reactions involving the chlorine substituent and derivatization of the carboxylic acid functionality.

In pharmaceutical research, the compound functions as a crucial intermediate in synthesizing biologically active molecules. Its structural features enable the introduction of diverse functional groups and the formation of extended conjugated systems that can interact with biological targets. Research applications include the development of novel therapeutic agents targeting inflammatory pathways, antimicrobial activities, and potential anticancer applications. The compound's ability to undergo substitution reactions at the chlorine position while maintaining the integrity of the pyridine ring system makes it particularly valuable for structure-activity relationship studies.

Agrochemical research represents another significant application domain, where this compound serves as a precursor for developing crop protection chemicals. The electron-withdrawing nature of both the chlorine atom and carboxylic acid group, combined with the electron-donating methyl substituent, creates a unique electronic environment that can be exploited for designing molecules with specific biological activities against plant pathogens and pests. Research objectives in this area focus on optimizing synthetic pathways and exploring structure-activity relationships to enhance efficacy while minimizing environmental impact.

The following comparative analysis demonstrates the structural relationships between this compound and related compounds:

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Applications |

|---|---|---|---|---|

| This compound | 1092286-30-0 | C7H6ClNO2 | Reference compound | Pharmaceutical and agrochemical intermediate |

| 5-Chloro-3-methyl-pyridine-2-carboxylic acid | 886365-46-4 | C7H6ClNO2 | Carboxyl at position 2, methyl at position 3 | Pharmaceutical synthesis |

| 2-Chloro-5-methylpyridine-3-carboxylic acid | 66909-30-6 | C7H6ClNO2 | Chlorine at position 2, methyl at position 5 | Chemical intermediate |

| 5-Chloro-4-methyl-3-pyridinecarboxylic acid | Not specified | C7H6ClNO2 | Methyl at position 4 instead of position 2 | Research compound |

Propiedades

IUPAC Name |

5-chloro-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQDHJSBBMMJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652879 | |

| Record name | 5-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092286-30-0 | |

| Record name | 5-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-3-pyridinecarboxylic acid typically involves the chlorination of 2-methyl-3-pyridinecarboxylic acid. One common method is the reaction of 2-methyl-3-pyridinecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine, to introduce the chlorine atom at the 5-position . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors, to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-methyl-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

Aplicaciones Científicas De Investigación

Agrochemical Intermediates

5-Chloro-2-methyl-3-pyridinecarboxylic acid serves as a crucial intermediate in the synthesis of agrochemicals. It is involved in the preparation of biologically active compounds that are used to develop pesticides and herbicides. The compound's structure allows for modifications that enhance its efficacy against pests while minimizing environmental impact .

Pharmaceuticals

This compound is also utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs. Its derivatives have shown potential as therapeutic agents, particularly in treating conditions related to inflammation and infectious diseases. Research indicates that modifications of this compound can lead to enhanced biological activity and reduced side effects .

Synthesis of Complex Molecules

This compound is employed in synthetic organic chemistry to create more complex molecular structures. Its ability to undergo various chemical reactions, including halogenation and esterification, makes it a versatile building block for synthesizing complex organic compounds .

Case Study 1: Agrochemical Development

A recent patent outlines a method for synthesizing 5-chloro-pyridine-2-carboxylic acids with sulfur-containing substituents, emphasizing their utility as intermediates in developing agrochemicals . The study demonstrated that these compounds exhibit significant insecticidal properties, providing an effective solution for pest management.

Case Study 2: Pharmaceutical Applications

Research published in a peer-reviewed journal highlighted the synthesis of derivatives of this compound that showed promising results as anti-inflammatory agents. The study involved modifying the carboxylic acid group to enhance solubility and bioavailability, leading to improved therapeutic outcomes .

Summary Table of Applications

| Application Area | Description | Relevant Studies/Patents |

|---|---|---|

| Agrochemicals | Intermediate for synthesizing pesticides and herbicides | Patent WO2021105399A1 |

| Pharmaceuticals | Used in the synthesis of anti-inflammatory and antimicrobial drugs | Research on drug synthesis |

| Organic Synthesis | Building block for complex organic molecules | Various synthetic methods |

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-methyl-3-pyridinecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

5-Chloro-3-methylpyridine-2-carboxylic Acid (CAS 1159815-12-9)

- Structure : Chlorine at position 5, methyl at position 3, carboxylic acid at position 2.

- Key Differences : The methyl and carboxylic acid groups are swapped compared to the target compound. This positional isomerism reduces structural similarity (0.80) and alters electronic effects. The carboxylic acid at position 2 may lower pKa compared to position 3 due to proximity to electron-withdrawing chlorine .

5-Chloro-2-methylisonicotinic Acid (CAS 1060810-03-8)

- Structure : Carboxylic acid at position 4 (isonicotinic acid framework), methyl at position 2, chlorine at position 5.

- Key Differences: The carboxylic acid’s position (4 vs.

Functional Group Modifications

5-(Acetyloxy)-2-chloro-3-pyridinecarboxylic Acid (CAS Not Provided)

- Structure : Acetyloxy group at position 5, chlorine at position 2.

- Key Differences : The acetyloxy group introduces steric bulk and lipophilicity (logP ~1.5 vs. ~1.0 for the target compound). This substitution may reduce metabolic stability due to ester hydrolysis susceptibility .

5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic Acid (CAS 117449-75-9)

Complex Heterocyclic Derivatives

5-Chlorofuro[2,3-c]pyridine-2-carboxylic Acid (CAS 31544-40-8)

- Structure : Furan ring fused to pyridine, chlorine at position 5.

- ~260 nm for the target compound). This structural complexity may improve binding to aromatic receptors but reduce synthetic accessibility .

2-Chloro-5-(5-chloro-2-methoxyphenyl)-3-pyridinecarboxylic Acid (CAS 1261944-20-0)

- Structure : Biphenyl substituent at position 5, methoxy and chlorine on the phenyl ring.

- Key Differences : The biphenyl group significantly increases molecular weight (MW 314.1 vs. 187.6 for the target compound) and lipophilicity (logP ~3.0), favoring blood-brain barrier penetration but complicating formulation .

Oxo and Dihydro Derivatives

5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (CAS 117449-75-9)

Tabulated Comparison of Key Compounds

Actividad Biológica

5-Chloro-2-methyl-3-pyridinecarboxylic acid (CAS Number: 1092286-30-0) is an organic compound characterized by the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a valuable subject of research in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various biological models. This activity is particularly relevant in the context of chronic inflammatory diseases .

Anticancer Potential

This compound has been explored for its potential anticancer activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism may involve inducing apoptosis and inhibiting cell cycle progression .

Chemical Reactions

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions. Key reactions include:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, enhancing the compound's reactivity and potential biological interactions.

- Oxidation Reactions : The methyl group may be oxidized, altering the compound's structure and biological properties.

- Reduction Reactions : The carboxylic acid group can be reduced to an alcohol, potentially leading to different biological activities.

Biochemical Pathways

As a pyridinecarboxylic acid derivative, this compound may influence several biochemical pathways. Research suggests it could modulate pathways involved in inflammation and cell proliferation, although specific targets remain to be fully elucidated .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-3-pyridinecarboxylic acid | Lacks chlorine at the 5-position | Limited antimicrobial properties |

| 5-Chloro-3-pyridinecarboxylic acid | Lacks methyl group at the 2-position | Moderate anticancer activity |

| 5-Chloro-2-methoxy-3-pyridinecarboxylic acid | Contains methoxy instead of methyl | Enhanced anti-inflammatory effects |

The unique combination of a chlorine atom at the 5-position and a methyl group at the 2-position in this compound imparts distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound, against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at sub-MIC concentrations .

- Anti-inflammatory Mechanism Investigation : In a model of acute inflammation, administration of this compound led to a marked decrease in edema formation, suggesting its potential as an anti-inflammatory agent through inhibition of inflammatory mediators.

- Anticancer Activity Assessment : In vitro tests on human colon adenocarcinoma cell lines demonstrated that derivatives of this compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating superior efficacy against resistant cancer cells .

Q & A

Q. Table 1. Comparative Yields in Pyridinecarboxylic Acid Synthesis

| Precursor | Oxidizing Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Methoxy-2-methylpyridine | KMnO₄ | 90–95 | 47 | |

| 6-Bromo-2-methylpyridine | KMnO₄ | Reflux | 84 | |

| 5-Chloro-2-methylpyridine | HNO₃ | 120 | 62 |

Q. Table 2. Key NMR Assignments

| Proton/Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyridine H-4 | 7.0–7.9 | m | |

| CH₃ (C-2) | 2.5–3.9 | s | |

| COOH | 9.2–9.8 | broad |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.